molecular formula C21H19N3O5 B11359451 N-(4-methoxybenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methoxybenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11359451
M. Wt: 393.4 g/mol
InChI Key: IJGFLJWEAOMWFO-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy group can lead to the formation of quinones.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on enzymes such as EGFR and VEGFR-2, which are involved in cancer progression . The compound’s structure allows it to bind to these targets, disrupting their normal function and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19N3O5/c1-28-17-11-9-16(10-12-17)14-23(20-8-4-5-13-22-20)21(25)15-29-19-7-3-2-6-18(19)24(26)27/h2-13H,14-15H2,1H3

InChI Key

IJGFLJWEAOMWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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